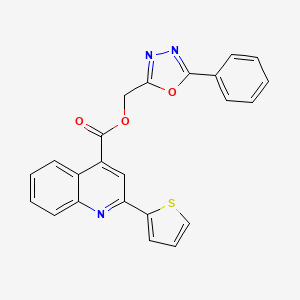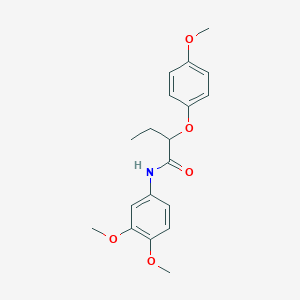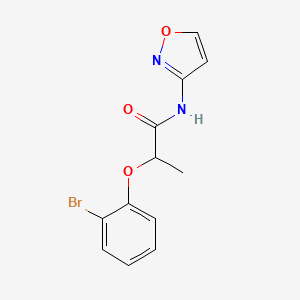![molecular formula C21H21N3O3S B4795890 N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)nicotinamide](/img/structure/B4795890.png)
N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)nicotinamide
説明
N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)nicotinamide, commonly known as "ATIC", is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ATIC belongs to the class of thieno[3,2-d]pyrimidine-2,4-dione derivatives, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.
作用機序
The mechanism of action of ATIC is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and tumor growth. For example, ATIC has been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune responses. Additionally, ATIC has been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
ATIC has been shown to have various biochemical and physiological effects. Studies have shown that ATIC can reduce the levels of reactive oxygen species (ROS) in cells, thereby reducing oxidative stress. Additionally, ATIC has been shown to increase the levels of glutathione, which is an important antioxidant in the body.
実験室実験の利点と制限
One of the major advantages of ATIC is its high potency and specificity. Studies have shown that ATIC exhibits potent anti-inflammatory and anti-tumor activity at low concentrations. Additionally, ATIC has been shown to be relatively safe and well-tolerated in animal studies.
One of the limitations of ATIC is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ATIC is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on ATIC. One area of research is to further elucidate its mechanism of action. Studies are needed to identify the specific signaling pathways that are targeted by ATIC and to determine how it interacts with these pathways.
Another area of research is to explore the potential therapeutic applications of ATIC in other diseases. For example, studies could investigate its potential as an anti-viral agent or as a treatment for neurodegenerative diseases.
Conclusion
In conclusion, N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)nicotinamide (ATIC) is a novel small molecule that has shown promising therapeutic potential in various diseases. Its anti-inflammatory and anti-tumor activity make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in other diseases.
科学的研究の応用
ATIC has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its anti-inflammatory activity. Studies have shown that ATIC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues.
Another area of research has been its anti-tumor activity. Studies have shown that ATIC can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, ATIC has been shown to inhibit the proliferation of cancer cells by blocking the G1 phase of the cell cycle.
特性
IUPAC Name |
N-[4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-15-13(2)28-21(24-19(25)14-8-7-11-22-12-14)18(15)20(26)23-16-9-5-6-10-17(16)27-3/h5-12H,4H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGSSXGHTQKTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)
![N-[2-(4-{[(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4795820.png)
![methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4795830.png)
![7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795836.png)

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4795846.png)
![1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4795856.png)
![N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4795858.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4795866.png)
![N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea](/img/structure/B4795878.png)

![1-({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4795899.png)
